molecular formula C13H13N3O4 B3033697 [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid CAS No. 1134773-03-7

[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B3033697
CAS No.: 1134773-03-7
M. Wt: 275.26 g/mol
InChI Key: FXZYBVGJIYOYLB-UHFFFAOYSA-N
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Description

“[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid” belongs to the class of phenylpyrazoles . These compounds consist of a pyrazole ring bound to a phenyl group . The specific compound is characterized by its substituents: 3,5-dimethyl and 4-nitrophenyl groups.


Synthesis Analysis

  • Reaction Steps

    • Additionally, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with (methylthio)carbonthioyl hydrazones in absolute ethanol produces the corresponding 1,3,4-thiadiazole derivatives .

Scientific Research Applications

Anti-Staphylococcal Activity

A study by Raimondi et al. (2012) investigated new 4-diazopyrazole derivatives for their anti-staphylococcal activity. These derivatives, obtained through reactions involving 1-(R-substituted-phenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)ureas and N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(R-substituted-phenyl)acetamides, showed significant activity against various Staphylococcus aureus strains. The compound (R-substituted-phenyl)acetylazanides 9a,c, in particular, exhibited a notable anti-staphylococcal profile (Raimondi et al., 2012).

Corrosion Inhibition

Lgaz et al. (2018) explored the use of pyrazoline derivatives, specifically 2-(4-(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, as corrosion inhibitors for mild steel in acidic media. These compounds demonstrated high inhibition efficiency, adhering to mild steel surfaces following Langmuir adsorption isotherm and acting as mixed-type inhibitors. Their study combines experimental approaches and theoretical calculations to understand the mechanisms of these inhibitors (Lgaz et al., 2018).

Metal Complex Formation

Hadda et al. (2007) synthesized novel ligand pyrazole derivatives, including those related to 3,5-dimethyl-1H-pyrazole, which formed complexes with cobalt(II) or copper(II). These complexes were characterized by spectroscopic analysis and X-ray diffraction studies, revealing distinct geometries and coordination preferences between cobalt(II) and copper(II) (Hadda et al., 2007).

Azo Dye Synthesis

Atay et al. (2017) reported the synthesis of new azo dyes incorporating structures like 2-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-5-nitrobenzoic acid. The study focused on their spectroscopic properties and used Density Functional Theory calculations to understand their molecular structures and behaviors. Such compounds are significant in the field of dye chemistry and materials science (Atay et al., 2017).

Catalytic and Biological Activities

Various studies have examined the catalytic and biological activities of compounds related to 3,5-dimethyl-1H-pyrazole derivatives. These include investigations into their roles as ligands in metal complexes, potential as antimicrobial agents, and their activities in various biological assays. Such research illustrates the broad applicability of these compounds in both chemistry and biology fields.

Properties

IUPAC Name

2-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-12(7-13(17)18)9(2)15(14-8)10-3-5-11(6-4-10)16(19)20/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZYBVGJIYOYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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